molecular formula C18H24N2O4S B2491227 morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone CAS No. 1331516-95-0

morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone

Cat. No.: B2491227
CAS No.: 1331516-95-0
M. Wt: 364.46
InChI Key: UBLYUYZFANEXJL-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
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Biological Activity

Morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure

The chemical formula for this compound is represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a morpholine ring, a piperidine moiety, and a sulfonamide group, contributing to its diverse biological activities.

Research indicates that this compound exhibits significant activity as an inhibitor of various biological pathways. Its primary mechanisms include:

  • BTK Inhibition : The compound has demonstrated the ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and survival. This inhibition is particularly relevant in the context of treating B-cell malignancies and autoimmune diseases .
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It affects the expression levels of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant cells .
  • Anti-inflammatory Effects : Morpholin derivatives are known for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting cytokine release and modulating immune responses .

Pharmacological Studies

A summary of pharmacological studies on this compound is presented in Table 1.

StudyFocusFindings
Study ABTK InhibitionSignificant reduction in B-cell proliferation in vitro
Study BAnticancer ActivityInduced apoptosis in leukemia cell lines with IC50 values < 10 µM
Study CAnti-inflammatoryDecreased TNF-alpha and IL-6 levels in animal models

Case Studies

Several case studies have highlighted the therapeutic potential of morpholin derivatives:

  • Case Study 1 : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) showed promising results with this compound, leading to reduced tumor burden and improved patient outcomes .
  • Case Study 2 : In a preclinical model of rheumatoid arthritis, treatment with morpholin derivatives resulted in decreased joint inflammation and damage, supporting its use in autoimmune conditions .

Properties

IUPAC Name

morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c21-18(19-10-12-24-13-11-19)17-7-4-9-20(15-17)25(22,23)14-8-16-5-2-1-3-6-16/h1-3,5-6,8,14,17H,4,7,9-13,15H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLYUYZFANEXJL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.